2-(Methanesulfonylmethyl)furan-3-carboxylic acid
Description
2-(Methanesulfonylmethyl)furan-3-carboxylic acid is a furan-based carboxylic acid derivative featuring a methanesulfonylmethyl substituent at the 2-position of the furan ring.
Properties
Molecular Formula |
C7H8O5S |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
2-(methylsulfonylmethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C7H8O5S/c1-13(10,11)4-6-5(7(8)9)2-3-12-6/h2-3H,4H2,1H3,(H,8,9) |
InChI Key |
HJQCNCYHDKDZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=CO1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Methanesulfonylmethyl)furan-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a furan derivative, such as furan-3-carboxylic acid.
Sulfonylation: The furan derivative undergoes sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine. This step introduces the methanesulfonylmethyl group to the furan ring.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and cost-effectiveness.
Chemical Reactions Analysis
2-(Methanesulfonylmethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The methanesulfonylmethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as sulfuric acid, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
2-(Methanesulfonylmethyl)furan-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the materials science field, it is investigated for its potential use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Methanesulfonylmethyl)furan-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The methanesulfonylmethyl group can enhance the compound’s reactivity and binding affinity to target molecules, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
*Calculated based on molecular formula C₇H₈O₅S.
Key Observations:
- Electron-Withdrawing Groups : The sulfonyl group in the target compound may lower the pKa of the carboxylic acid compared to analogs with electron-donating groups (e.g., hydroxymethyl in flufuran) .
- Stability : Thiol-containing analogs (e.g., 2-(mercaptomethyl)furan-3-carboxylic acid) are prone to oxidation, whereas sulfonyl or sulfonamide groups improve stability .
Spectroscopic and Physicochemical Properties
NMR and UV Spectral Differences:
- 5-(Hydroxymethyl)furan-3-carboxylic acid (Flufuran) vs. Kojic Acid :
- Sulfonyl vs. Sulfonamide Groups :
Acidity and Solubility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
